Cas no 1256359-94-0 (1-BOC-4-chloroindole-3-boronic acid, pinacol ester)

1-BOC-4-chloroindole-3-boronic acid pinacol ester is a protected boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions. The BOC (tert-butoxycarbonyl) group enhances stability, preventing unwanted side reactions during synthesis, while the pinacol ester moiety improves handling and shelf life by protecting the boronic acid functionality. This compound is particularly valuable in medicinal chemistry and materials science for constructing complex indole-based scaffolds. Its high purity and reactivity make it a reliable intermediate for introducing 4-chloroindole motifs into target molecules. The structural features ensure compatibility with a broad range of reaction conditions, facilitating efficient C-C bond formation in multi-step synthetic routes.
1-BOC-4-chloroindole-3-boronic acid, pinacol ester structure
1256359-94-0 structure
Product Name:1-BOC-4-chloroindole-3-boronic acid, pinacol ester
CAS No:1256359-94-0
MF:C19H25BClNO4
MW:377.67010474205
MDL:MFCD16036140
CID:828578
PubChem ID:53217206
Update Time:2025-08-03

1-BOC-4-chloroindole-3-boronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
    • 1-BOC-4-chloroindole-3-boronic acid, pinacol ester
    • tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
    • 1-Boc-4-chloroindole-3-boronic Acid Pinanol Ester
    • SY323243
    • 1-Boc-4-chloro-1H-indole-3-boronic Acid Pinacol Ester
    • 1256359-94-0
    • F89360
    • AKOS016004720
    • tert-Butyl4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
    • 1H-Indole-1-carboxylic acid, 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
    • MFCD16036140
    • DTXSID20682307
    • BS-19896
    • CS-0173851
    • MDL: MFCD16036140
    • Inchi: 1S/C19H25BClNO4/c1-17(2,3)24-16(23)22-11-12(15-13(21)9-8-10-14(15)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3
    • InChI Key: KFBYQSLSUBWFNK-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C1C(B1OC(C)(C)C(C)(C)O1)=CN2C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 377.15700
  • Monoisotopic Mass: 377.1565161g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 546
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • PSA: 49.69000
  • LogP: 4.37710

1-BOC-4-chloroindole-3-boronic acid, pinacol ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-BOC-4-chloroindole-3-boronic acid, pinacol ester Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1256359-94-0)1-BOC-4-chloroindole-3-boronic acid, pinacol ester
Order Number:A1118832
Stock Status:in Stock
Quantity:1g/500mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:20
Price ($):297.0/302.0
Email:sales@amadischem.com

Additional information on 1-BOC-4-chloroindole-3-boronic acid, pinacol ester

Recent Advances in the Application of 1-BOC-4-chloroindole-3-boronic acid, pinacol ester (CAS: 1256359-94-0) in Chemical Biology and Pharmaceutical Research

The compound 1-BOC-4-chloroindole-3-boronic acid, pinacol ester (CAS: 1256359-94-0) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This boronic acid derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex heterocyclic frameworks found in many drug candidates.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 1-BOC-4-chloroindole-3-boronic acid, pinacol ester in the synthesis of novel indole-based kinase inhibitors. The researchers utilized this compound as a key building block to develop inhibitors targeting aberrant kinase signaling pathways in cancer. The study reported a 40% improvement in yield compared to traditional synthetic routes, underscoring the compound's utility in streamlining drug discovery workflows.

In addition to its synthetic applications, recent investigations have explored the biochemical properties of 1-BOC-4-chloroindole-3-boronic acid, pinacol ester. A 2024 preprint on bioRxiv revealed its potential as a reversible covalent inhibitor of serine proteases. The boronic acid moiety forms transient bonds with active-site serine residues, offering a unique mechanism for modulating enzyme activity. This finding opens new avenues for designing targeted therapies for inflammatory and thrombotic disorders.

The pharmaceutical industry has also recognized the value of this compound in process chemistry. Several patent applications filed in 2023-2024 describe improved synthetic methods for large-scale production of 1-BOC-4-chloroindole-3-boronic acid, pinacol ester, addressing previous challenges in purity and stability. These advancements are particularly relevant for the manufacturing of antibody-drug conjugates (ADCs), where boronic acid derivatives play a crucial role in linker chemistry.

Emerging research presented at the 2024 American Chemical Society National Meeting highlighted novel applications in PET radiopharmaceutical development. The 4-chloroindole scaffold, when labeled with fluorine-18 using precursor compounds derived from 1-BOC-4-chloroindole-3-boronic acid, pinacol ester, showed promising results as a tracer for imaging tumor hypoxia. This represents a significant expansion of the compound's utility beyond traditional small-molecule drug development.

Despite these advances, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Recent computational studies published in Chemical Science have employed molecular dynamics simulations to predict metabolic stability issues associated with the chloroindole moiety. These insights are guiding the design of next-generation analogs with improved drug-like properties while maintaining the synthetic advantages of the parent compound.

The growing body of research on 1-BOC-4-chloroindole-3-boronic acid, pinacol ester underscores its importance as a versatile tool in medicinal chemistry. As synthetic methodologies continue to evolve and new biological targets are identified, this compound is likely to remain a focal point in the development of innovative therapeutic agents across multiple disease areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1256359-94-0)1-BOC-4-chloroindole-3-boronic acid, pinacol ester
A1118832
Purity:99%/99%
Quantity:1g/500mg
Price ($):297.0/302.0
Email